molecular formula C21H18N4O3S2 B2657928 N-(4-(N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide CAS No. 863595-10-2

N-(4-(N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide

货号: B2657928
CAS 编号: 863595-10-2
分子量: 438.52
InChI 键: CAPHUYUOGXBUHR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide (CAS 863595-10-2) is a complex organic compound of significant interest in medicinal chemistry and oncology research. This molecule features a thiazolo[5,4-b]pyridine moiety, a scaffold recognized for its diverse biological activities . Research indicates this compound is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in cell growth and survival signaling pathways . Studies have demonstrated it effectively inhibits PI3Kα with an IC50 value in the nanomolar range (approximately 3.6 nM), attributed to specific interactions with key residues in the PI3K active site . The compound has been evaluated in various biological assays, where it has been shown to effectively reduce proliferation in cancer cell lines and induce apoptosis . Thiazole and thiazolidinone-based derivatives are extensively investigated as potential anticancer agents targeting various enzymes and cell lines . This reagent is provided for research purposes such as exploring new anticancer therapeutics, studying PI3K signaling pathways, and conducting structure-activity relationship (SAR) studies. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

属性

IUPAC Name

N-[4-[[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-13-17(20-24-19-7-4-12-22-21(19)29-20)5-3-6-18(13)25-30(27,28)16-10-8-15(9-11-16)23-14(2)26/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPHUYUOGXBUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-(N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities. The structural formula is represented as follows:

C15H16N4O2S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

This compound's intricate structure contributes to its unique pharmacological properties.

Research indicates that this compound exhibits significant inhibitory activity against various enzymes and biological pathways. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme involved in cell growth and survival signaling pathways.

Enzymatic Inhibition

A study demonstrated that the compound effectively inhibits PI3Kα with an IC50 value in the nanomolar range (approximately 3.6 nM). This inhibition is attributed to specific interactions between the compound and key residues within the PI3K active site, including hydrogen bonding with Lys802 and hydrophobic interactions with other amino acids in the binding pocket .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiazolo[5,4-b]pyridine core significantly impact biological activity. For instance:

  • Substituting different aryl groups on the sulfonamide moiety alters the inhibitory potency against PI3K.
  • The presence of electron-deficient groups enhances binding affinity due to improved interactions with positively charged residues in the enzyme's active site.
ModificationIC50 Value (nM)Comments
Original Compound3.6Potent PI3Kα inhibitor
2-Chloro-4-fluorophenyl4.6Slightly less potent but still effective
5-Chlorothiophene-2-sulfonamide8.0Maintains significant activity

Biological Assays and Efficacy

The compound has been subjected to various biological assays to evaluate its efficacy:

  • Cell Proliferation Assays : In vitro studies show that this compound effectively reduces proliferation in cancer cell lines by inducing apoptosis.
  • Antiviral Activity : Preliminary data suggest potential antiviral properties against SARS-CoV-2 by inhibiting viral replication mechanisms similar to other thiazolo derivatives .

Case Studies

  • Cancer Research : A recent study explored the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent decrease in cell viability and an increase in apoptotic markers.
    • Results :
      • At 10 µM concentration, a 50% reduction in cell viability was observed.
      • Apoptotic markers such as cleaved caspase-3 were significantly elevated.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, indicating its potential as an anti-cancer therapeutic agent.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Linkages

a. 2-Cyano-3-phenyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acrylamide (Compound 9)
  • Structure: Shares the sulfamoylphenyl backbone but replaces the thiazolo-pyridine with a cyano-acrylamide group.
  • Activity: Demonstrates anticancer activity against colon cancer (IC₅₀ = 2.1–4.8 μM) via apoptosis induction.
  • Synthesis: Formed by condensation of 2-cyanoacetamide with benzaldehyde under basic conditions .
b. N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4)
  • Structure : Retains the thiazolo-pyridine core but substitutes acetamide with a bulky naphthamide group.
  • Activity : Evaluated as a pharmacoperone for vasopressin receptor mutants. The naphthamide group may enhance hydrophobic interactions but reduce solubility .
c. N-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)acetamide (N-Acetyl Sulfapyridine)
  • Structure : Lacks the thiazolo-pyridine and methyl groups, simplifying the scaffold.
  • Activity : Primarily used as an antimicrobial agent . The absence of the thiazolo-pyridine diminishes anticancer potency but improves metabolic stability .

Heterocyclic Variations

a. Thiadiazole-Containing Analogues (Sulfamethizole Impurity)
  • Structure : Features a 1,3,4-thiadiazole ring instead of thiazolo-pyridine.
  • Activity : Associated with antibacterial effects but shows reduced anticancer activity due to weaker π-π stacking interactions .
b. Pyrazole-Sulfonamide Hybrids (Compounds 2–8)
  • Structure: Replaces thiazolo-pyridine with amino-pyrazole rings.
  • Activity : Exhibits dual-tail apoptosis induction in colon cancer (IC₅₀ = 3.5–9.2 μM). Pyrazole rings enhance hydrogen bonding but may reduce membrane permeability .

Modifications in Thiazolo-Pyridine Orientation

a. N-{4-[2-([1,3]Thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide
  • Structure : Differs in thiazolo-pyridine regiochemistry ([5,4-c] vs. [5,4-b]).
  • Activity : Altered regiochemistry impacts target selectivity; this variant shows weaker binding to kinase targets compared to the [5,4-b] isomer .

Comparative Data Tables

Key Findings and Implications

  • Thiazolo-Pyridine Core : Critical for anticancer activity ; its removal (e.g., in N-acetyl sulfapyridine) shifts activity to antimicrobial domains .
  • Acetamide vs. Bulkier Groups : Acetamide balances solubility and target binding, whereas naphthamide improves hydrophobicity at the cost of bioavailability .
  • Synthetic Flexibility : Condensation and cyclization reactions dominate synthesis, with yields influenced by substituent electronic effects .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-(N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of sulfonamide-containing compounds often involves coupling sulfonyl chlorides with amines. For analogous structures, anhydrous acetone with potassium carbonate (K₂CO₃) as a base under reflux has proven effective for nucleophilic substitution reactions (e.g., sulfonamide bond formation) . Purification via recrystallization from ethanol or methanol improves yield and purity. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures intermediate stability.

Q. Which spectroscopic techniques are essential for structural confirmation of the thiazolo[5,4-b]pyridin-2-yl moiety?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify proton environments and carbon connectivity, particularly distinguishing aromatic protons in the thiazolo-pyridine ring .
  • X-ray Crystallography : Definitive confirmation of the fused thiazole-pyridine system requires single-crystal X-ray diffraction, as demonstrated for structurally related heterocyclic compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential kinase inhibition activity?

  • Methodological Answer :

  • Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in fluorescence-based or radiometric assays to measure IC₅₀ values.
  • Molecular Docking : Perform computational docking studies (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets, leveraging the compound’s sulfamoyl and acetamide groups as hydrogen bond donors .
  • Cell-Based Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, A549) using MTT assays. Correlate results with kinase expression profiles .

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental observations?

  • Methodological Answer :

  • Experimental Validation : Use shake-flask or HPLC methods to measure solubility in PBS, DMSO, and ethanol. Compare with COSMO-RS or Hansen solubility parameter predictions.
  • Co-solvency Studies : Explore surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility, guided by LogP calculations .
  • Crystallinity Analysis : Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) identify polymorphic forms affecting solubility .

Q. How do substituents on the phenylacetamide group influence metabolic stability in preclinical models?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate the compound with liver microsomes (human/rat) to identify cytochrome P450 (CYP) isoforms involved in degradation. LC-MS/MS tracks metabolite formation.
  • Structure-Activity Relationship (SAR) : Compare methyl (2-methylphenyl) vs. electron-withdrawing groups (e.g., trifluoromethyl) to assess steric and electronic effects on half-life .
  • Proteolytic Stability : Test resistance to peptidases using simulated intestinal fluid (SIF) assays .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in heterogeneous cell populations?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀.
  • ANOVA with Post Hoc Tests : Compare variance across treatment groups (e.g., Tukey’s test) to address biological replicates.
  • Machine Learning : Apply clustering algorithms (e.g., k-means) to identify subpopulations with divergent responses .

Q. How can researchers validate off-target effects predicted by computational models?

  • Methodological Answer :

  • Broad-Panel Screening : Use panels of 100+ kinases or GPCRs (e.g., Eurofins Cerep) to assess selectivity.
  • CRISPR-Cas9 Knockout : Generate cell lines lacking suspected off-target proteins (e.g., HSP90) and retest activity .
  • Thermal Shift Assays : Monitor protein thermal stability shifts in the presence of the compound to confirm direct binding .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。